molecular formula C14H16O B13990181 1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one CAS No. 3586-86-5

1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one

Katalognummer: B13990181
CAS-Nummer: 3586-86-5
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: QOTCSCVHPPXXQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique hexahydroanthracene structure, which includes multiple fused rings and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one typically involves the hydrogenation of anthracene derivatives under specific conditions. Common methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum on carbon, the anthracene derivative is hydrogenated under high pressure and temperature to yield the hexahydroanthracene structure.

    Reduction Reactions: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to achieve the desired reduction of the anthracene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one depends on its specific interactions with molecular targets. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biological molecules. The polycyclic structure may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracene: A parent compound with a similar polycyclic structure but lacking the hexahydro and ketone modifications.

    Tetrahydroanthracene: A partially hydrogenated derivative of anthracene.

    9,10-Dihydroanthracene: Another hydrogenated form of anthracene with different hydrogenation patterns.

Uniqueness

1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one is unique due to its specific hydrogenation pattern and the presence of a ketone functional group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

3586-86-5

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

2,3,4,4a,9a,10-hexahydro-1H-anthracen-9-one

InChI

InChI=1S/C14H16O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1,3,5,7,11,13H,2,4,6,8-9H2

InChI-Schlüssel

QOTCSCVHPPXXQB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)CC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.